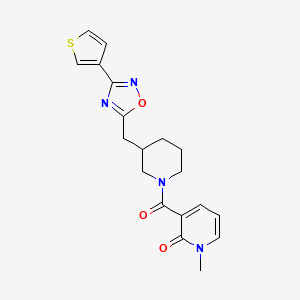

1-methyl-3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-methyl-3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic compound characterized by its complex molecular structure, which incorporates multiple functional groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of this compound generally involves multi-step procedures that include the formation of the 1,2,4-oxadiazole ring, followed by its functionalization and subsequent reactions to introduce the thiophene, piperidine, and pyridin-2(1H)-one moieties. Typical reaction conditions involve the use of strong bases or acids, high temperatures, and organic solvents. Industrial production may involve catalytic processes to increase efficiency and yield.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Oxidation: : Common reagents include hydrogen peroxide and ozone.

Reduction: : Typical reagents might be sodium borohydride or lithium aluminum hydride.

Substitution: : Nucleophilic and electrophilic reagents such as halogens, sulfur, or nitrogen-based reagents.

Common reaction conditions involve controlled temperatures, pressures, and pH levels to ensure desired product formation. Major products formed from these reactions can include various functionalized derivatives that enhance or modify the compound's properties for specific applications.

Scientific Research Applications

This compound has significant potential in diverse scientific areas:

Chemistry: : As a versatile intermediate for synthesizing complex molecules.

Biology: : Used in studies of molecular interactions and binding mechanisms.

Industry: : As a precursor for advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action involves interactions at the molecular level, where the compound binds to specific targets, potentially altering biochemical pathways. The thiophene and oxadiazole rings can interact with biological macromolecules, while the piperidine and pyridin-2(1H)-one groups may enhance binding affinity and selectivity.

Comparison with Similar Compounds

When compared to other similar compounds, such as other 1,2,4-oxadiazole derivatives, this compound's unique structure offers enhanced stability and specific binding properties that may not be present in other related molecules. Other similar compounds include:

3-(Thiophen-3-yl)-1,2,4-oxadiazole derivatives

Piperidine carboxamides

Pyridin-2(1H)-one based compounds

These differences make 1-methyl-3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one a valuable molecule for specific scientific and industrial applications.

Biological Activity

The compound 1-methyl-3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic organic molecule that incorporates a thiophene moiety and an oxadiazole ring, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The structure of the compound can be described as follows:

- Pyridine Ring : A heterocyclic aromatic ring contributing to the compound's lipophilicity and biological activity.

- Piperidine Ring : A saturated nitrogen-containing ring that may influence the compound's interaction with biological targets.

- Oxadiazole Group : Known for its role in various pharmacological activities, including antimicrobial and anticancer properties.

- Thiophene Moiety : Often associated with antioxidant and anti-inflammatory effects.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and thiophene rings exhibit significant antimicrobial properties. A study by Aziz-ur-Rehman et al. (2020) demonstrated that derivatives of oxadiazole showed moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . Although specific data on the compound is limited, its structural components suggest potential efficacy against microbial pathogens.

Antitubercular Activity

The design of novel compounds similar to the one has been explored for their antitubercular effects. In a study focusing on substituted piperazine derivatives, compounds with similar structural motifs were evaluated against Mycobacterium tuberculosis, yielding IC50 values ranging from 1.35 to 2.18 μM . This highlights a promising avenue for further exploration of the target compound's potential in treating tuberculosis.

The proposed mechanism of action for compounds with similar structures generally involves interaction with biological macromolecules such as proteins or nucleic acids. The oxadiazole and thiophene groups may facilitate binding to specific receptors or enzymes, influencing metabolic pathways or gene expression .

Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

In a systematic study on oxadiazole derivatives, researchers synthesized various compounds and assessed their biological activity through in vitro assays. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting that modifications to the oxadiazole structure could enhance antimicrobial potency .

Case Study 2: Piperidine Derivatives as Antimicrobial Agents

Another study focused on piperidine derivatives revealed their broad-spectrum antibacterial properties. Compounds were tested against several bacterial strains with varying degrees of success. The findings suggested that structural variations significantly impacted their efficacy, indicating that similar modifications could be applied to the target compound to optimize its biological activity .

Data Table: Biological Activity Overview

| Compound Type | Target Organism | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Oxadiazole | Mycobacterium tuberculosis | 1.35 - 2.18 | Inhibition of cell wall synthesis |

| Piperidine | Salmonella typhi | Varies | Disruption of metabolic pathways |

| Thiophene | Various Bacteria | Moderate | Antioxidant activity; enzyme inhibition |

Properties

IUPAC Name |

1-methyl-3-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-22-7-3-5-15(18(22)24)19(25)23-8-2-4-13(11-23)10-16-20-17(21-26-16)14-6-9-27-12-14/h3,5-7,9,12-13H,2,4,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXSQMYOXVACBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.